molecular formula C18H21N3O3S B1195205 s3337 CAS No. 108499-48-5

s3337

Cat. No.: B1195205
CAS No.: 108499-48-5
M. Wt: 359.4 g/mol
InChI Key: YAMSJFSCDATXNU-UHFFFAOYSA-N
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Description

S3337 is a chemical compound known for its role as an inhibitor of the enzyme hydrogen-potassium adenosine triphosphatase. This enzyme is crucial in the regulation of gastric acid secretion in the stomach. By inhibiting this enzyme, this compound can effectively reduce the production of stomach acid, making it a valuable compound in the treatment of conditions such as gastroesophageal reflux disease and peptic ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S3337 involves several steps, starting with the preparation of the core structure, which is a substituted thieno[3,4-d]imidazole. The synthetic route typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput purification methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

S3337 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

S3337 has a wide range of scientific research applications, including:

Mechanism of Action

S3337 exerts its effects by inhibiting the enzyme hydrogen-potassium adenosine triphosphatase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, a key step in the production of gastric acid. By binding to the enzyme, this compound prevents this ion exchange, thereby reducing acid secretion. The molecular targets and pathways involved include the enzyme’s active site and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific binding affinity and inhibitory potency compared to other similar compounds. Its chemical structure allows for more effective inhibition of the target enzyme, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

2-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-4-19-13-8-6-5-7-12(13)11-25(22)18-20-14-9-16(23-2)17(24-3)10-15(14)21-18/h5-10,19H,4,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMSJFSCDATXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1CS(=O)C2=NC3=CC(=C(C=C3N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910748
Record name 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108499-48-5
Record name 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108499485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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